molecular formula C10H8N2O5 B3273952 (S)-4-(4-Nitrobenzyl)oxazolidine-2,5-dione CAS No. 59872-22-9

(S)-4-(4-Nitrobenzyl)oxazolidine-2,5-dione

Cat. No.: B3273952
CAS No.: 59872-22-9
M. Wt: 236.18 g/mol
InChI Key: GEYVIGJFGZQHSZ-QMMMGPOBSA-N
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Description

(S)-4-(4-Nitrobenzyl)oxazolidine-2,5-dione is a chiral compound belonging to the oxazolidine family It features a five-membered ring structure with an oxazolidine core, substituted with a 4-nitrobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-(4-Nitrobenzyl)oxazolidine-2,5-dione typically involves the following steps:

    Formation of the Oxazolidine Ring: The oxazolidine ring can be formed through the cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions.

    Introduction of the 4-Nitrobenzyl Group: The 4-nitrobenzyl group can be introduced via nucleophilic substitution reactions, where a suitable benzyl halide reacts with the oxazolidine ring.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The nitro group in this compound can undergo reduction to form an amino group.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Reduction of the Nitro Group: This yields (S)-4-(4-Aminobenzyl)oxazolidine-2,5-dione.

    Substitution Reactions: These can yield a variety of substituted oxazolidine derivatives, depending on the substituent introduced.

Scientific Research Applications

(S)-4-(4-Nitrobenzyl)oxazolidine-2,5-dione has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those with antimicrobial or anticancer properties.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It can be used in studies investigating the biological activity of oxazolidine derivatives.

    Industrial Applications: The compound may be used in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of (S)-4-(4-Nitrobenzyl)oxazolidine-2,5-dione depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction, forming reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

    (S)-4-Benzyl-oxazolidine-2,5-dione: Lacks the nitro group, leading to different reactivity and applications.

    (S)-4-(4-Methylbenzyl)oxazolidine-2,5-dione: Contains a methyl group instead of a nitro group, affecting its chemical properties and biological activity.

    (S)-4-(4-Chlorobenzyl)oxazolidine-2,5-dione:

Uniqueness: (S)-4-(4-Nitrobenzyl)oxazolidine-2,5-dione is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(4S)-4-[(4-nitrophenyl)methyl]-1,3-oxazolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O5/c13-9-8(11-10(14)17-9)5-6-1-3-7(4-2-6)12(15)16/h1-4,8H,5H2,(H,11,14)/t8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEYVIGJFGZQHSZ-QMMMGPOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2C(=O)OC(=O)N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@H]2C(=O)OC(=O)N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40851518
Record name (4S)-4-[(4-Nitrophenyl)methyl]-1,3-oxazolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40851518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59872-22-9
Record name (4S)-4-[(4-Nitrophenyl)methyl]-1,3-oxazolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40851518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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